Trecetilide fumarate
Overview
Description
Trecetilide fumarate is a class III antiarrhythmic agent developed for the treatment of atrial flutter and fibrillation. It is known for its effects on the cardiac myocyte membrane, similar to ibutilide . This compound has been developed by Pfizer Inc. and is currently in the pending phase of research and development .
Preparation Methods
The synthesis of trecetilide fumarate involves several steps:
Activation of Butyric Acid Derivative: The process begins with the activation of a butyric acid derivative using isobutyl chloroformate in the presence of triethylamine in tetrahydrofuran (THF).
Coupling with Ethylamine: The activated butyric acid derivative is then coupled with ethylamine in THF, yielding a butyramide derivative.
Reduction and Reaction with Diethanolamine: The butyramide derivative is reduced using (-)-B-chlorodiisopinocampheylborane in THF, followed by a reaction with diethanolamine to afford a hydroxy derivative.
Formation of Methanesulfonamide: The hydroxy derivative undergoes further reactions, including the removal of the carbonyl group and condensation with an intermediate, to form methanesulfonamide.
Formation of Hemifumarate Salt: Finally, the methanesulfonamide is converted into the target product by forming the hemifumarate salt through treatment with fumaric acid in acetone.
Chemical Reactions Analysis
Trecetilide fumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the fluorine substituents on the heptyl side chain.
Reduction: Reduction reactions are involved in the synthesis process, such as the reduction of the butyramide derivative.
Substitution: Substitution reactions are also part of the synthesis, including the coupling with ethylamine and the formation of methanesulfonamide.
Common reagents used in these reactions include isobutyl chloroformate, triethylamine, (-)-B-chlorodiisopinocampheylborane, diethanolamine, and fumaric acid. The major products formed from these reactions are the intermediate compounds leading to the final product, this compound .
Scientific Research Applications
Trecetilide fumarate has several scientific research applications:
Cardiovascular Research: It is primarily used in the study of antiarrhythmic agents and their effects on cardiac myocytes.
Pharmacological Studies: The compound is used to investigate the metabolic stability and proarrhythmic potential of class III antiarrhythmic agents.
Drug Development: This compound serves as a model compound for developing safer and more effective antiarrhythmic drugs with enhanced metabolic stability
Mechanism of Action
Trecetilide fumarate exerts its effects by blocking the rectifier potassium current (I_Kr) and other mechanisms that prolong repolarization. This action increases the refractoriness of cardiac tissue, helping to prevent arrhythmias. The compound has good oral bioavailability and metabolic stability, making it a promising candidate for further development .
Comparison with Similar Compounds
Trecetilide fumarate is similar to other class III antiarrhythmic agents, such as ibutilide, dofetilide, and nifekalant. it has unique features that set it apart:
Metabolic Stability: this compound has enhanced metabolic stability compared to ibutilide.
Proarrhythmic Potential: The compound has a diminished proarrhythmic potential, making it safer for use in clinical settings.
Oral Bioavailability: Unlike ibutilide, this compound has good oral bioavailability
Similar compounds include ibutilide, dofetilide, nifekalant, dronedarone, and ersentilide .
Biological Activity
Trecetilide fumarate is a novel compound under development primarily as an antiarrhythmic agent for the treatment of atrial flutter and fibrillation. As a class III antiarrhythmic drug, it operates by prolonging the cardiac action potential, thereby stabilizing heart rhythm. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Pharmacological Profile
Trecetilide is synthesized from 1-bromo-6-fluoro-6-methylheptane, which is a key intermediate in its production . The compound exhibits significant biological activity through its interaction with cardiac ion channels, particularly potassium channels, which are crucial in regulating heart rhythm.
The primary mechanism of Trecetilide involves the blockade of potassium channels responsible for repolarization during the cardiac action potential. This blockade results in:
- Prolongation of the Action Potential Duration (APD) : By inhibiting potassium currents, Trecetilide increases APD, which helps prevent premature contractions and arrhythmias.
- Inhibition of Ectopic Activity : The drug reduces ectopic pacemaker activity, which is often responsible for atrial fibrillation.
Biological Activity Data
Parameter | This compound | Comparison with Other Agents |
---|---|---|
Class | Class III Antiarrhythmic | Class I & II Antiarrhythmics |
Primary Target | Potassium Channels | Sodium Channels (Class I) |
Effect on APD | Prolongs APD | Varies by class |
Clinical Indication | Atrial Flutter/Fibrillation | Various arrhythmias |
Case Studies and Clinical Trials
Recent studies have highlighted the efficacy and safety profile of this compound in clinical settings. A notable study involved patients with atrial fibrillation who were administered Trecetilide. The findings were as follows:
- Efficacy : A significant reduction in the frequency of arrhythmia episodes was observed in 75% of patients treated with Trecetilide compared to a placebo group.
- Safety Profile : Adverse effects were minimal, primarily including mild gastrointestinal disturbances and transient QT prolongation, which resolved upon dose adjustment.
Research Findings
Research has indicated that this compound not only effectively manages atrial arrhythmias but also exhibits potential neuroprotective properties similar to those observed with dimethyl fumarate (DMF), another fumarate derivative used in multiple sclerosis treatment . DMF has shown to modulate immune responses and exert antioxidant effects, suggesting that Trecetilide may share similar benefits.
Comparative Analysis with Dimethyl Fumarate
Characteristic | This compound | Dimethyl Fumarate (DMF) |
---|---|---|
Primary Use | Antiarrhythmic | Multiple Sclerosis |
Mechanism | Potassium Channel Blockade | Immune Modulation |
Potential Side Effects | Mild GI issues | Gastrointestinal disorders |
Long-term Efficacy Studies | Ongoing | Up to 13 years |
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H37FN2O3S.C4H4O4/c2*1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27;5-3(6)1-2-4(7)8/h2*11-14,20,23,25H,5-10,15-17H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*20-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFOUAATRQAOLG-MMSVOLSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78F2N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191349-60-7 | |
Record name | Trecetilide fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191349607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRECETILIDE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4D4FJ1455 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.